3-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a bromo group, a fluoro group, an amide group, and a thiadiazole ring .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact order and conditions would depend on the reactivity of the different parts of the molecule .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, fluoro, and amide groups, as well as the thiadiazole ring, would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role. These properties could include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug design, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-5-3-4-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-2-1-6-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMXEVNMDBUTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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